molecular formula C14H13BrO2 B176765 (2-(Benzyloxy)-5-bromophenyl)methanol CAS No. 177759-46-5

(2-(Benzyloxy)-5-bromophenyl)methanol

Cat. No. B176765
M. Wt: 293.15 g/mol
InChI Key: AIDBRISXEJMHLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-(Benzyloxy)-5-bromophenyl)methanol” would likely involve a benzene ring with a benzyloxy (benzyl and oxygen) group, a bromine atom, and a methanol group attached. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “(2-(Benzyloxy)-5-bromophenyl)methanol” would depend on the specific conditions and reagents used. Benzyloxy compounds can undergo a variety of reactions, including substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(Benzyloxy)-5-bromophenyl)methanol” would depend on its exact molecular structure. For example, similar compounds like benzyloxy methanol have a molecular weight of 138.16 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Catalyst Development and Reactor Technology in Methanol Conversion

Research on methanol conversion processes, such as methanol steam reforming and partial oxidation, emphasizes the development of efficient catalysts and reactor technologies. Copper-based catalysts are notable for their high activity in converting methanol to hydrogen and CO2, although issues with deactivation and stability persist. Innovations in reactor design, such as porous copper fiber sintered-felt and monolith structures, enhance the efficiency of methanol conversion processes, potentially implicating the utility of related compounds in similar catalytic applications (García et al., 2021).

Synthesis and Utility of Oxazines

The synthesis and applications of 1,2-oxazines and related compounds, which can be synthesized through dehydration reactions involving alcohols, underscore the versatility of alcohol-based compounds in organic synthesis. These compounds serve as valuable intermediates in the production of various chemicals, highlighting the potential research applications of "(2-(Benzyloxy)-5-bromophenyl)methanol" in synthesizing complex organic molecules (Sainsbury).

Methanol as a Feedstock in Chemical Synthesis

Methanol is a critical feedstock in the production of formaldehyde, acetic acid, and other chemicals, underscoring its utility in chemical synthesis. Research into optimizing methanol synthesis from CO2 and renewable sources, as well as its conversion to other valuable chemicals, highlights the potential of alcohol-based compounds like "(2-(Benzyloxy)-5-bromophenyl)methanol" in sustainable chemical production processes (Din et al., 2020).

Thermal Energy Transport Systems

Studies on thermal energy transport systems using methanol synthesis and decomposition reactions explore innovative ways to recover and utilize waste heat. This research area may provide insights into the use of "(2-(Benzyloxy)-5-bromophenyl)methanol" in energy recovery and conversion applications, leveraging its potential in chemical reactions that are conducive to energy transport (Liu et al., 2002).

Future Directions

The future directions for research on “(2-(Benzyloxy)-5-bromophenyl)methanol” could involve exploring its potential uses in various fields, such as medicine, materials science, or energy production .

properties

IUPAC Name

(5-bromo-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDBRISXEJMHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358458
Record name (2-(Benzyloxy)-5-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)-5-bromophenyl)methanol

CAS RN

177759-46-5
Record name 5-Bromo-2-(phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177759-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Benzyloxy)-5-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (339 mg, 8.93 mmol) was added to a solution of 2-benzyloxy-5-bromo-benzaldehyde (2.6 g, 8.93 mmol) in anhydrous ethanol (20 mL) at 0° C. The reaction was allowed to warm to room temperature and, after 3 hours, the mixture was concentrated and the residue was dissolved in ethyl acetate (50 mL) and washed with water (1×25 mL), 1N HCl solution (1×25 mL) and brine (1×25 mL). The solution was dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (8% ethyl acetate/hexane) to afford 2.58 g of the title compound as a colorless oil (98%).
Quantity
339 mg
Type
reactant
Reaction Step One
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2.6 g
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Reaction Step One
Quantity
20 mL
Type
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Yield
98%

Synthesis routes and methods II

Procedure details

A suspension of 2-benzyloxy-5-bromobenzaldehyde (14.5 g, 50.2 mmol) in absolute ethanol (250 ml) was treated with sodium borohydride (2.6 g, 68.8 mmol). The reaction was stirred and the temperature slowly rose to 33° C. After 1 hour the reaction mixture was evaporated and the residue dissolved in ethyl acetate and poured into a mixture of ice water (200 ml) and 1N HCl (25 ml). The organic layer was separated, washed with aqueous sodium hydrogen carbonate, brine, dried (Na2SO4) and evaporated to give 2-benzyloxy-5-bromobenzyl alcohol as a pale yellow oil (14.85 g, quantitative).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-hydroxybenzylalcohol (3.677 g, 18.11 mmol) in abs. EtOH (80 ml) and NaOH (0.797 g, 19.921 mmol) was stirred under a N2 atmosphere for 20 min at RT then a solution of benzylbromide (2.15 ml, 18.11 mmol) in abs. EtOH (10 ml) was added and the mixture was stirred at RT overnight. The volatiles was removed under vacuum. The reminder was partitioned between HCl (2M aq.) and EtOAc. The organic layer was washed with brine, dried (MgSO4) and evaporated to dryness. The residue was purified by MPLC (50 g SiO2 cartridge, eluent 90% iso-hexane-10% EtOAc) yielding 4.36 g of (2-benzyloxy-5-bromo-phenyl)-methanol.
Quantity
3.677 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two
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Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.797 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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